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Pyruvaldehyde-bis-thiosemicarbazone -

Pyruvaldehyde-bis-thiosemicarbazone

Catalog Number: EVT-14135615
CAS Number:
Molecular Formula: C5H10N6S2
Molecular Weight: 218.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyruvaldehyde-bis-thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones, which are formed through the condensation of thiosemicarbazide with aldehydes or ketones. This specific compound is notable for its ability to form complexes with various metal ions, enhancing its potential applications in medicinal chemistry and materials science. The interest in pyruvaldehyde-bis-thiosemicarbazone stems from its structural versatility and biological activity, particularly in the context of cancer research and imaging applications.

Source

Pyruvaldehyde-bis-thiosemicarbazone can be synthesized from commercially available thiosemicarbazide and pyruvaldehyde. Thiosemicarbazide is often sourced from chemical suppliers such as Sigma-Aldrich, while pyruvaldehyde can be obtained through various synthetic routes involving the oxidation of pyruvic acid.

Classification

This compound falls under the classification of thiosemicarbazones, which are characterized by the presence of a thiosemicarbazone functional group. Pyruvaldehyde-bis-thiosemicarbazone specifically acts as a bidentate ligand, capable of coordinating with metal ions through its nitrogen and sulfur atoms.

Synthesis Analysis

Methods

The synthesis of pyruvaldehyde-bis-thiosemicarbazone typically involves a straightforward condensation reaction. The general procedure includes:

  1. Reagents: Thiosemicarbazide and pyruvaldehyde.
  2. Solvent: Ethanol is commonly used as a solvent.
  3. Reaction Conditions: The reaction mixture is usually heated to facilitate the formation of the thiosemicarbazone linkage.

Technical Details

For instance, a typical synthesis might involve dissolving 0.91 g of thiosemicarbazide in 100 mL of hot ethanol, followed by the slow addition of 1.23 g of pyruvaldehyde dissolved in ethanol. The mixture is then refluxed for a specific duration to ensure complete reaction, yielding the desired bis-thiosemicarbazone product .

Molecular Structure Analysis

Structure

Pyruvaldehyde-bis-thiosemicarbazone has a complex molecular structure characterized by multiple functional groups that enable coordination with metal ions. Its molecular formula can be represented as C7_{7}H10_{10}N4_{4}S2_{2}, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Data

The compound's molecular weight is approximately 202.30 g/mol. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its structure post-synthesis .

Chemical Reactions Analysis

Reactions

Pyruvaldehyde-bis-thiosemicarbazone participates in various chemical reactions, particularly those involving metal coordination. It can form stable complexes with transition metals such as copper and cobalt, which are significant in biological applications.

Technical Details

For example, when reacted with copper(II) salts, pyruvaldehyde-bis-thiosemicarbazone forms copper(II) complexes that exhibit unique properties suitable for use as radiopharmaceuticals in positron emission tomography imaging . The stability and reactivity of these complexes can be influenced by factors such as pH and the nature of the axial ligands used during synthesis.

Mechanism of Action

Process

The mechanism of action for pyruvaldehyde-bis-thiosemicarbazone complexes involves their interaction with biological targets, particularly in cancer cells. These complexes can induce cytotoxic effects through redox mechanisms and by interfering with cellular processes such as mitochondrial function.

Data

Studies have shown that copper(II) complexes derived from pyruvaldehyde-bis-thiosemicarbazone can undergo reduction to copper(I), which is believed to play a crucial role in their anticancer activity . The reduction process often involves enzymatic pathways that are specific to tumor cells, allowing for selective targeting.

Physical and Chemical Properties Analysis

Physical Properties

Pyruvaldehyde-bis-thiosemicarbazone typically appears as a dark red crystalline solid. Its melting point and solubility characteristics vary depending on the solvent used during synthesis.

Chemical Properties

The compound exhibits properties typical of thiosemicarbazones, including:

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Coordination Ability: Acts as a bidentate ligand capable of forming chelates with metal ions .
Applications

Scientific Uses

Pyruvaldehyde-bis-thiosemicarbazone has several important applications:

  • Medicinal Chemistry: Used in the development of anticancer agents due to its ability to form metal complexes that exhibit cytotoxicity against cancer cells.
  • Imaging Agents: The copper(II) complex derived from this compound is utilized in positron emission tomography imaging for evaluating blood flow in various tissues, including tumors .
  • Biochemical Research: Investigated for its potential role in enzyme inhibition studies and as a probe for studying metal ion interactions within biological systems .
Synthesis and Coordination Chemistry of Pyruvaldehyde-bis-thiosemicarbazone

Ligand Design Strategies for Mixed Bis(thiosemicarbazone) Systems

Conventional bis(thiosemicarbazone) ligands feature symmetric substitution patterns (R1 = R2), limiting the fine-tuning of physicochemical and biological properties. Pyruvaldehyde-bis(thiosemicarbazone) (PTS) frameworks overcome this constraint through mixed ligand systems where each thiosemicarbazone moiety bears distinct N⁴-substituents (R1 ≠ R2). This design strategy enables independent modulation of electronic, steric, and lipophilic parameters to optimize radiopharmaceutical performance [1] [5].

The synthesis of mixed ligands exploits sequential condensation reactions. Pyruvaldehyde first reacts with a primary thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide) to yield a monofunctionalized intermediate (pyruvaldehyde-2-N⁴-methylthiosemicarbazone). This intermediate subsequently reacts with a different thiosemicarbazide derivative (e.g., 4-ethyl-3-thiosemicarbazide or 4-cyclic amino derivatives) to generate the asymmetric ligand backbone [1] [2]. Mass spectrometry and NMR analyses confirm the absence of symmetric byproducts, validating selective synthesis [2]. Key advantages of this strategy include:

  • Enhanced Lipophilicity Control: Varying N⁴-alkyl groups (methyl, ethyl, diethyl, pyrrolidinyl, piperidinyl) systematically modulates partition coefficients (log P), influencing membrane permeability and biodistribution. For instance, replacing a methyl with diethylamine increases log P by ~1.26 units [7].
  • Albumin Binding Modulation: Substituent bulk significantly impacts interactions with serum albumin. Mixed ligands with smaller imine carbon substituents (methyl/H) exhibit stronger species-dependent binding to Human Serum Albumin (HSA) compared to those with bulkier groups (ethyl, cyclohexyl) [7].
  • Redox Tuning: Electron-donating or withdrawing groups alter the electron density at the copper center, shifting the Cu(II)/Cu(I) reduction potential—a critical parameter for hypoxic selectivity in radiopharmaceuticals [6].

Table 1: Impact of N⁴-Substituents in Mixed Pyruvaldehyde Bis(thiosemicarbazone) Ligands on Key Properties

Ligand NotationR¹ GroupR² Grouplog PAlbumin Binding (% Free in HSA)Primary Application Focus
PTSM (Symmetric)-CH₃-CH₃1.924.0%Perfusion Imaging
Ligand 1 (Mixed)-CH₃-NHCH₂CH₃2.765.9%Perfusion Imaging
Ligand 2 (Mixed)-CH₃-N(CH₂CH₃)₂~3.18*4.0%Perfusion Imaging
Ligand 3 (Mixed)-CH₃-Pyrrolidinyl-Similar to PTSMPerfusion Imaging
Ligand 4 (Mixed)-CH₃-Piperidinyl-Similar to PTSMPerfusion Imaging
Cu-ETSM-CH₂CH₃-CH₃2.6521.3%Reduced HSA Binding

*Estimated from structural analogy [7].

Synthetic Methodologies for PTSM and Derivatives

The synthesis of pyruvaldehyde bis(thiosemicarbazone) (PTS) ligands and their complexes employs well-established condensation and chelation routes, with adaptations for mixed derivatives and radiometal incorporation:

  • Ligand Synthesis (Symmetric PTS): Pyruvaldehyde reacts with two equivalents of 4-methyl-3-thiosemicarbazide in refluxing ethanol or methanol under acidic catalysis (e.g., acetic acid). The reaction typically completes within 1-4 hours, yielding H₂PTSM (the uncomplexed ligand) as a precipitate or after solvent removal [2] [6].
  • Mixed Ligand Synthesis: A stepwise approach is essential. Pyruvaldehyde first condenses with one equivalent of a chosen thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide) in dried isopropanol at room temperature for 48-72 hours, forming the mono-thiosemicarbazone intermediate (CH₃C[=NNHC(S)NHMe]CHO). This intermediate is isolated, often via filtration or solvent evaporation, and subsequently reacted with a second, different thiosemicarbazide (e.g., 4-ethyl-3-thiosemicarbazide, 4-diethyl-3-thiosemicarbazide, 4-pyrrolidinyl-3-thiosemicarbazide) under similar conditions to yield the mixed bis(thiosemicarbazone) ligand [1] [5]. Protecting group strategies, such as using pyruvaldehyde dimethyl acetal, enhance yield and selectivity during mono-adduct formation [2].
  • Metal Complexation (Cold Metals): Copper(II) complexes (Cu-PTSM, Cu-mixed derivatives) are readily formed by reacting H₂PTSM or the mixed ligand with copper(II) chloride or acetate in methanol or ethanol. The reaction is rapid at room temperature or under mild heating (40-60°C), producing neutral, square-planar complexes [1] [2] [7]. Complexes of Ni(II), Co(II/III), and Mn(II) follow similar procedures but may require specific stoichiometries or conditions (e.g., addition of base for deprotonation, reflux for Co(III)) [2] [3] [8].
  • Radiometal Incorporation (⁶²Cu, ⁶⁴Cu, ⁶⁷Cu): For clinical and research PET applications, efficient generator-based synthesis is critical. ⁶²Cu is typically eluted from a ⁶²Zn/⁶²Cu generator using 0.2-2.0 M HCl or a glycine buffer (pH ~10). The eluted ⁶²Cu²⁺ is then added to a solution of H₂PTSM (or mixed ligand) in ethanol/buffer (pH 5-7) at 25-37°C. Labeling is complete within 1-5 minutes. Purification, often via solid-phase extraction (C18 cartridge) or HPLC, yields >95% radiochemically pure [⁶²Cu]Cu-PTSM suitable for intravenous injection [5] [6]. High-activity generators enable synthesis times under 8 minutes, compatible with ⁶²Cu's 9.7 min half-life [6].

Table 2: Synthetic Routes for PTS Derivatives and Complexes

Compound TypeKey Starting MaterialsReaction ConditionsYield/PurityCharacterization Techniques
Symmetric H₂PTSMPyruvaldehyde, 4-Methyl-3-thiosemicarbazide (2 eq)Refluxing EtOH/MeOH, Acid catalyst, 1-4 hHigh yield (>70%)NMR, MS, IR, Elemental Analysis
Mixed Ligands (e.g., 1)Pyruvaldehyde mono-N⁴-methylthiosemicarbazone, 4-Ethyl-3-thiosemicarbazideiPrOH, RT, 48-72 h per stepModerate to HighNMR (confirms asymmetry), MS, CI-MS
[Cu(PTSM)]H₂PTSM, CuCl₂ or Cu(OAc)₂MeOH/EtOH, RT or 40°C, 10-30 min>95% (Cold)UV-Vis, EPR, MS, X-ray Crystallography
[⁶²Cu]Cu-PTSMH₂PTSM, ⁶²Cu²⁺ (Generator eluate)Ethanol/Buffer (pH 5-7), RT, <5 min40-94% (RCY), >98% (RCP)Radio-HPLC, Radio-TLC
[Ni(Pu4M)] (Example)Mixed Ligand (e.g., Pu4M), NiCl₂Refluxing MeOH, 1-2 hCrystalline solidX-ray Cryst., Mag. Sus., UV-Vis, NMR (Ni)

Copper(II) Complexation: Structural and Redox Properties

Copper(II) forms highly stable, neutral complexes with pyruvaldehyde bis(thiosemicarbazone) ligands (Cu-PTSM, Cu-mixed derivatives). These complexes exhibit a characteristic square-planar geometry (N₂S₂ donor set), confirmed by X-ray crystallography and magnetic measurements [2] [7]. Key structural features include:

  • Coordination Sphere: The copper ion coordinates via the two imine nitrogen atoms (N1, N1') and the two deprotonated thiolate sulfur atoms (S, S') of the fully dianionic ligand (PTSM²⁻). This results in a slightly distorted square-planar environment.
  • Bond Lengths: Cu-N bonds (typically ~1.92-1.96 Å) and Cu-S bonds (typically ~2.20-2.25 Å) are consistent with significant covalent character [2].
  • Electronic Structure: Electron Paramagnetic Resonance (EPR) spectroscopy reveals axial symmetry with g∥ > g⊥ > 2.0023 and well-resolved copper hyperfine splitting in the g∥ region, characteristic of a dx²-y² ground state typical for Cu(II) in square-planar complexes [1] [7].
  • Redox Behavior: Cyclic voltammetry in non-aqueous solvents (e.g., DMF, acetonitrile) shows a quasi-reversible or reversible one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. The reduction potential (E₁/₂) for Cu-PTSM is approximately -0.65 V vs. Fc⁺/Fc (around -0.45 V vs. SCE), which is relatively accessible biologically [6]. This facile reduction is central to its mechanism of action as a perfusion tracer and hypoxia probe candidate.

The mechanism of cellular retention for Cu-PTSM involves "reductive trapping":

  • The neutral, lipophilic [Cu(II)(PTSM)] complex rapidly diffuses across cell membranes.
  • Intracellular reductants (e.g., NADH, glutathione, mitochondrial enzymes) reduce Cu(II) to Cu(I).
  • The Cu(I) complex is unstable in the reduced state. The ligand undergoes protonation or dissociation, releasing Cu(I) ions which are subsequently trapped by intracellular biomolecules (e.g., metallothioneins, glutathione, mitochondria). This reduction is enzymatic and NADH-dependent, particularly efficient in tissues with high mitochondrial content like brain and heart [6] [8].

A critical limitation for Cu-PTSM in human perfusion imaging is its strong species-dependent binding to serum albumin, specifically to the high-affinity IIA site of Human Serum Albumin (HSA). Ultrafiltration studies show only ~4% of Cu-PTSM remains unbound in HSA solutions, compared to ~42% in canine serum albumin (CSA) solutions [1] [7]. This strong HSA binding reduces the bioavailable fraction of the tracer, leading to underestimation of myocardial perfusion at high flow rates in humans, a discrepancy not observed in animal models [1] [5] [6]. Mixed ligands like Ligand 1 (R¹=Me, R²=Et) show similar problematic HSA binding [5], while ligands with bulkier imine carbon substituents (e.g., ethyl in Cu-ETS) exhibit significantly reduced specific HSA binding [7].

Table 3: Structural and Functional Properties of Cu-PTSM and Key Derivatives

PropertyCu-PTSMCu-ETSCu-ATSMCu-Ligand 1 (Mixed)
Coordination GeometrySquare-Planar (N₂S₂)Square-Planar (N₂S₂)Square-Planar (N₂S₂)Square-Planar (N₂S₂)
Redox Potential (E₁/₂, V vs SCE)~ -0.65 V~ -0.58 V [7]~ -0.60 V [7]Similar to PTSM
Log P1.921.352.202.76
% Free in HSA (40 mg/mL)4.0 ± 0.1%40.6 ± 1.1%5.9 ± 0.4%5.9 ± 0.2%
% Free in CSA (40 mg/mL)42.0 ± 1.3%44.2 ± 1.7%36.3 ± 1.5%27.0 ± 1.6%
Primary Biological MechanismPerfusion Tracer / Reductive TrappingPerfusion Tracer (Reduced HSA binding)Hypoxia ImagingPerfusion Tracer

Comparative Analysis with Other Transition Metal Complexes (Ni, Co, Mn)

Pyruvaldehyde bis(thiosemicarbazone) ligands form complexes with various transition metals beyond copper, exhibiting diverse geometries, stabilities, electronic properties, and biological activities:

  • Nickel(II) Complexes ([Ni(PTS)]):
  • Structure: Typically form diamagnetic, square-planar complexes (N₂S₂ coordination) similar to Cu(II) complexes, confirmed by X-ray crystallography (e.g., [Ni(Pu4M)]). Ni-N and Ni-S bond lengths are slightly shorter than Cu counterparts due to the smaller ionic radius of Ni(II) [2].
  • Properties: Diamagnetic (low-spin d⁸ configuration). Electronic spectra show characteristic d-d transition bands. They lack the accessible redox chemistry of Cu(II)/Cu(I) relevant to perfusion trapping.
  • Stability: Generally stable but do not exhibit the reductive trapping mechanism. Research focuses on their structural chemistry [2] and potential enzyme inhibition (e.g., acetylcholinesterase) rather than perfusion imaging [8].

  • Cobalt(III) Complexes ([Co(PTS)(L)₂]⁺):

  • Structure: Octahedral geometry. The dianionic PTS²⁻ ligand acts as a planar tetradentate N₂S₂ donor occupying the equatorial plane. Two axial ligands (L), typically nitrogen donors like NH₃, imidazole (Im), or benzylamine (BnA), complete the coordination sphere, confirmed by X-ray crystallography [3] [9].
  • Properties: Low-spin d⁶, diamagnetic. ⁵⁹Co NMR spectroscopy reveals distinct chemical shifts sensitive to the axial ligands (e.g., ~ -1000 ppm to -3000 ppm region). Cyclic voltammetry shows an irreversible Co(III)/Co(II) reduction wave, potential dependent on PTS and axial ligands.
  • Stability & Biological Relevance: Stability in phosphate-buffered saline (PBS) is highly axial ligand-dependent: NH₃ >> Im > BnA. Hypoxia-activated cytotoxicity is hypothesized due to Co(III)/Co(II) reduction potential. Cellular uptake of [Co(PTS)(NH₃)₂]⁺ is significant but generally lower than analogous ATS complexes. Cytotoxicity correlates with the free ligand toxicity and appears partially copper-dependent based on tetrathiomolybdate inhibition studies [3] [9].

  • Manganese(II) Complexes ([Mn(PTS)] or [Mn(PTS)(Solv)₂]):

  • Structure: Often adopt octahedral geometry. The PTS²⁻ ligand may coordinate in the equatorial plane (N₂S₂), with two solvent molecules (e.g., H₂O, DMSO) occupying axial positions, or may coordinate in a tetradentate manner if sterically feasible. Magnetic susceptibility measurements (~5.9 BM) confirm high-spin d⁵ Mn(II) [8].
  • Properties: Paramagnetic, precluding NMR characterization. Electronic spectra show weak d-d bands. Lacking the specific reductive trapping mechanism of Cu-PTSM.
  • Biological Focus: Explored primarily for enzyme inhibition potential (e.g., Glutathione S-transferase - GST) rather than imaging [8].

  • Cobalt(II) Complexes: While less stable than Co(III) complexes, they can form and may be intermediates in the synthesis of Co(III) species. They are paramagnetic (high-spin d⁷) and generally less studied for biomedical applications compared to their Co(III) counterparts stabilized by axial ligands.

Table 4: Comparative Properties of Pyruvaldehyde Bis(thiosemicarbazone) Complexes with Different Metal Ions

PropertyCu(II) (e.g., Cu-PTSM)Ni(II) (e.g., [Ni(Pu4M)])Co(III) (e.g., [Co(PTS)(NH₃)₂]⁺)Mn(II) (e.g., [Mn(PTS)(H₂O)₂])
Coordination GeometrySquare-PlanarSquare-PlanarOctahedralOctahedral
Coordination Number4466
MagnetismParamagnetic (d⁹, S=1/2)Diamagnetic (d⁸)Diamagnetic (d⁶ low-spin)Paramagnetic (d⁵ high-spin, S=5/2)
Key Redox CoupleCu(II)/Cu(I) (E₁/₂ ~ -0.65V)Not AccessibleCo(III)/Co(II) (Irreducible ~ -1.0V to -1.5V)Mn(II)/Mn(III) (Often Irreversible)
Cellular Uptake (Relative)HighLow/ModerateModerate (ATS > PTS > GTS)Low/Moderate
Primary Bioactivity FocusPerfusion/Hypoxia Imaging, RadiotherapyStructural Models, Enzyme InhibitionHypoxia-Activated Prodrug (Investigation)Enzyme Inhibition (GST)
Albumin Binding (HSA)Very Strong (4% Free)Variable (Data Limited)Likely Strong (Data Limited)Variable (Data Limited)

Properties

Product Name

Pyruvaldehyde-bis-thiosemicarbazone

IUPAC Name

[1-(carbamothioylhydrazinylidene)propan-2-ylideneamino]thiourea

Molecular Formula

C5H10N6S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)

InChI Key

STHSEWZEHYXRIB-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C=NNC(=S)N

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